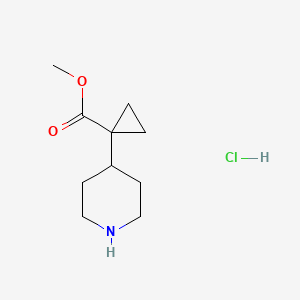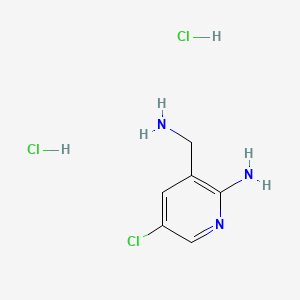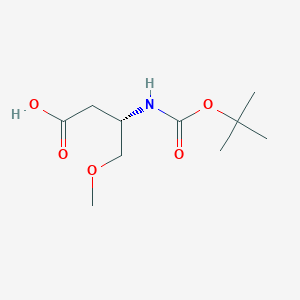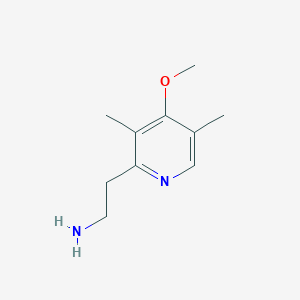
2-(methylsulfanyl)cyclobutan-1-ol, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(methylsulfanyl)cyclobutan-1-ol, Mixture of diastereomers, is a chemical compound that consists of a cyclobutane ring with a hydroxyl group and a methylsulfanyl group attached to it. The compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)cyclobutan-1-ol typically involves the reaction of a cyclobutane derivative with a sulfur-containing reagent. One common method is the reaction of cyclobutanone with methylthiolate under basic conditions to introduce the methylsulfanyl group. The resulting product is then subjected to reduction to obtain the desired alcohol.
Industrial Production Methods
Industrial production of 2-(methylsulfanyl)cyclobutan-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification techniques such as distillation and chromatography are employed to isolate the mixture of diastereomers.
Chemical Reactions Analysis
Types of Reactions
2-(methylsulfanyl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The methylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutanol derivatives.
Substitution: Formation of various substituted cyclobutane compounds.
Scientific Research Applications
2-(methylsulfanyl)cyclobutan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and asymmetric synthesis reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)cyclobutan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and methylsulfanyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively. These interactions can modulate the activity of biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2-(ethylsulfanyl)cyclobutan-1-ol: Similar structure but with an ethyl group instead of a methyl group.
2-(methylsulfanyl)cyclopentan-1-ol: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
2-(methylsulfanyl)cyclobutan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
2-(methylsulfanyl)cyclobutan-1-ol is unique due to its specific combination of a cyclobutane ring, hydroxyl group, and methylsulfanyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C5H10OS |
|---|---|
Molecular Weight |
118.20 g/mol |
IUPAC Name |
2-methylsulfanylcyclobutan-1-ol |
InChI |
InChI=1S/C5H10OS/c1-7-5-3-2-4(5)6/h4-6H,2-3H2,1H3 |
InChI Key |
FAUKVWMNPKIYAV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1CCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{Spiro[3.3]heptan-1-yl}aniline hydrochloride](/img/structure/B13514399.png)
![N-[(5-fluoro-6-methoxypyridin-3-yl)methylidene]hydroxylamine](/img/structure/B13514407.png)




![1-Oxa-8-azaspiro[4.5]dec-2-en-4-onehydrochloride](/img/structure/B13514449.png)
![1-Cyclobutyl-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13514455.png)

![tert-butyl N-[4-(4-hydroxypiperidin-1-yl)phenyl]carbamate](/img/structure/B13514476.png)
![5-Fluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13514477.png)

![[1-(Trifluoromethyl)cyclopentyl]methanesulfonamide](/img/structure/B13514489.png)
